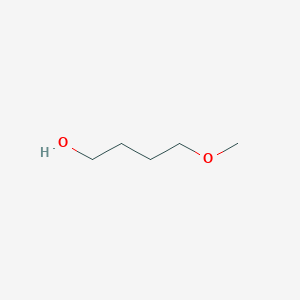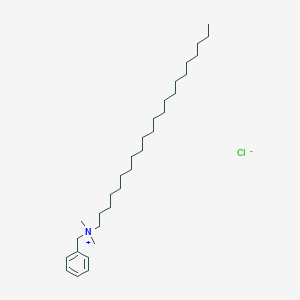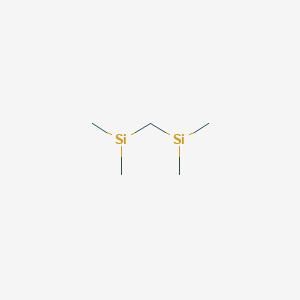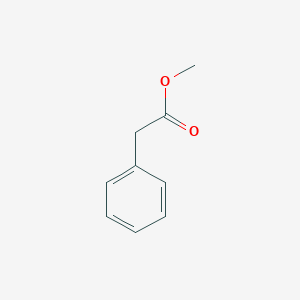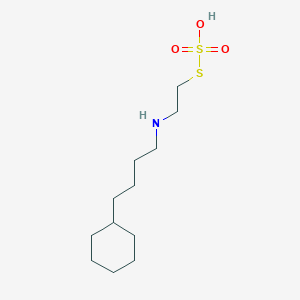
4-(2-Sulfosulfanylethylamino)butylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Sulfosulfanylethylamino)butylcyclohexane, commonly known as SPDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SPDB is a sulfhydryl-reactive compound that can be used to modify proteins and peptides.
Scientific Research Applications
SPDB has been widely used in scientific research due to its ability to modify proteins and peptides. It can be used to introduce sulfhydryl groups into proteins and peptides, which can then be used to conjugate various molecules such as fluorescent dyes, biotin, and other ligands. This allows for the visualization and tracking of proteins and peptides in vivo and in vitro.
Mechanism Of Action
SPDB reacts with sulfhydryl groups on proteins and peptides through a Michael addition reaction. The resulting product is a stable thioether linkage between the protein or peptide and SPDB.
Biochemical And Physiological Effects
SPDB has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not significantly alter the activity or stability of proteins and peptides and has been shown to be non-toxic to cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of SPDB is its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties. It is also a relatively small molecule, which allows for easy conjugation with various molecules. However, SPDB can only modify proteins and peptides that contain sulfhydryl groups, limiting its applicability to certain proteins and peptides.
Future Directions
There are several potential future directions for the use of SPDB in scientific research. One potential direction is the development of new conjugates for imaging and tracking proteins and peptides in vivo and in vitro. Another potential direction is the use of SPDB in the development of new therapeutics that target specific proteins and peptides. Additionally, the use of SPDB in the modification of proteins and peptides for structural studies could lead to new insights into protein function and interactions.
Conclusion
In conclusion, SPDB is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its ability to modify proteins and peptides. Its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties makes it a valuable tool for imaging, tracking, and targeting specific proteins and peptides. While there are limitations to its applicability, there are several potential future directions for the use of SPDB in scientific research.
Synthesis Methods
SPDB can be synthesized by reacting N-(2-aminoethyl)-1,3-propanediamine with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form SPDB.
properties
CAS RN |
19142-99-5 |
|---|---|
Product Name |
4-(2-Sulfosulfanylethylamino)butylcyclohexane |
Molecular Formula |
C12H25NO3S2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethylamino)butylcyclohexane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |
InChI Key |
ZXQNHZRSLAQFIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Other CAS RN |
19142-99-5 |
synonyms |
2-(4-Cyclohexylbutyl)aminoethanethiol sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



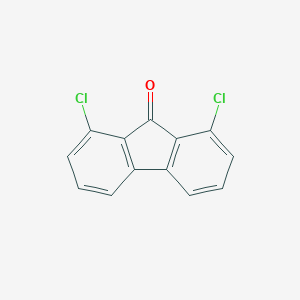
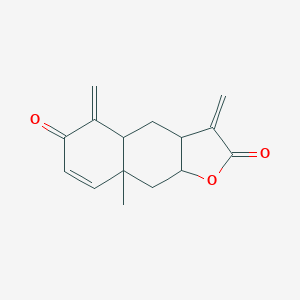
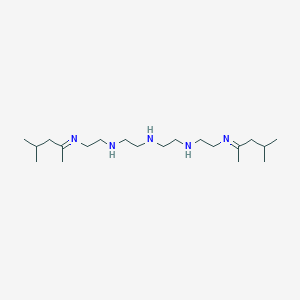
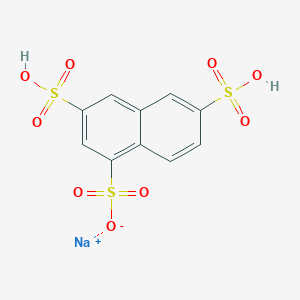
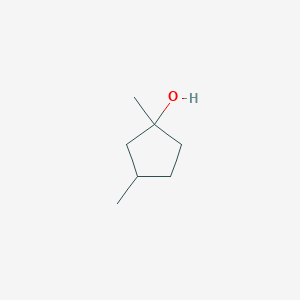
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
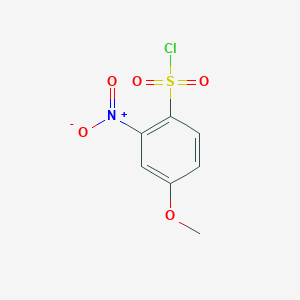
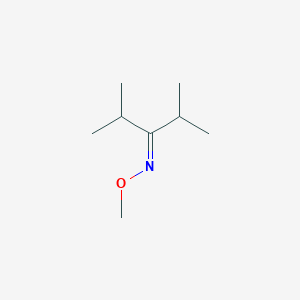
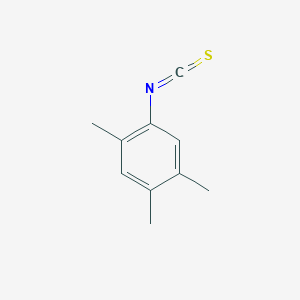
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
